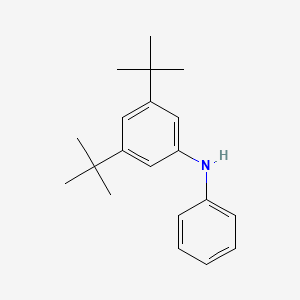
Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-phenyl- is an organic compound with the molecular formula C24H35N. It is a derivative of benzenamine, characterized by the presence of two tert-butyl groups at the 3 and 5 positions and a phenyl group attached to the nitrogen atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-phenyl- typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as laboratory synthesis but is scaled up to accommodate larger quantities. The use of automated systems and precise control of reaction parameters are crucial to achieving high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve hydrogenation in the presence of a palladium catalyst, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated pressure and temperature.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism by which Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl groups provide steric hindrance, influencing the binding affinity and selectivity of the compound. The phenyl group attached to the nitrogen atom plays a crucial role in stabilizing the compound and enhancing its reactivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-: Similar in structure but with hydroxyl groups instead of an amine group.
4-Bromo-3,5-bis(1,1-dimethylethyl)-N,N-dimethylbenzenamine: Contains bromine and dimethyl groups, offering different reactivity and applications.
Uniqueness
Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-phenyl- is unique due to its specific arrangement of tert-butyl and phenyl groups, which confer distinct steric and electronic properties. These characteristics make it particularly valuable in applications requiring high stability and selectivity .
Properties
Molecular Formula |
C20H27N |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3,5-ditert-butyl-N-phenylaniline |
InChI |
InChI=1S/C20H27N/c1-19(2,3)15-12-16(20(4,5)6)14-18(13-15)21-17-10-8-7-9-11-17/h7-14,21H,1-6H3 |
InChI Key |
GTIRRGZAOXZNGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)NC2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















